molecular formula C33H40ClN3O B12381940 Cy3 alkyne (chloride)

Cy3 alkyne (chloride)

Cat. No.: B12381940
M. Wt: 530.1 g/mol
InChI Key: YIXIKYACJGHYQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy3 alkyne (chloride) typically involves the modification of Cyanine 3 to introduce the alkyne functional group. One common method is the reaction of Cyanine 3 with an alkyne-containing reagent under mild conditions. The reaction is often catalyzed by copper to facilitate the formation of the alkyne group .

Industrial Production Methods

Industrial production of Cy3 alkyne (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Mechanism of Action

The primary mechanism of action of Cy3 alkyne (chloride) involves its ability to form stable bioconjugates through CuAAC reactions. The alkyne group reacts with azide-containing molecules in the presence of a copper catalyst, forming a triazole linkage. This reaction is highly specific and efficient, making it ideal for labeling and detecting biomolecules . The fluorescence properties of Cy3 allow for the visualization and tracking of these labeled molecules in various biological and chemical systems .

Properties

Molecular Formula

C33H40ClN3O

Molecular Weight

530.1 g/mol

IUPAC Name

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride

InChI

InChI=1S/C33H39N3O.ClH/c1-7-23-34-31(37)22-9-8-14-24-36-28-19-13-11-17-26(28)33(4,5)30(36)21-15-20-29-32(2,3)25-16-10-12-18-27(25)35(29)6;/h1,10-13,15-21H,8-9,14,22-24H2,2-6H3;1H

InChI Key

YIXIKYACJGHYQL-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-]

Origin of Product

United States

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